molecular formula C13H21NO2S B3193671 N,N-Diisopropyl-4-methylbenzenesulfonamide CAS No. 73732-23-7

N,N-Diisopropyl-4-methylbenzenesulfonamide

Cat. No.: B3193671
CAS No.: 73732-23-7
M. Wt: 255.38 g/mol
InChI Key: ULXGAQBELHELND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diisopropyl-4-methylbenzenesulfonamide is a sulfonamide compound with the molecular formula C13H21NO2S. It is characterized by the presence of a sulfonamide functional group attached to a benzene ring substituted with a methyl group at the para position and two isopropyl groups attached to the nitrogen atom. Sulfonamides are known for their biological significance and have been widely studied for their therapeutic properties .

Properties

CAS No.

73732-23-7

Molecular Formula

C13H21NO2S

Molecular Weight

255.38 g/mol

IUPAC Name

4-methyl-N,N-di(propan-2-yl)benzenesulfonamide

InChI

InChI=1S/C13H21NO2S/c1-10(2)14(11(3)4)17(15,16)13-8-6-12(5)7-9-13/h6-11H,1-5H3

InChI Key

ULXGAQBELHELND-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C(C)C)C(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C(C)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diisopropyl-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with diisopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification of the compound is typically achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

N,N-Diisopropyl-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

N,N-Diisopropyl-4-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Diisopropyl-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may inhibit enzymes or interfere with protein-protein interactions, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-4-methylbenzenesulfonamide
  • N,N-Diisopropylbenzenesulfonamide
  • N,N-Diisopropyl-4-chlorobenzenesulfonamide

Uniqueness

N,N-Diisopropyl-4-methylbenzenesulfonamide is unique due to the presence of both isopropyl groups and a methyl group on the benzene ring. This specific substitution pattern can influence its chemical reactivity and biological activity, distinguishing it from other sulfonamide derivatives .

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